molecular formula C25H14N2O3 B2419150 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione CAS No. 108223-27-4

1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione

Cat. No.: B2419150
CAS No.: 108223-27-4
M. Wt: 390.398
InChI Key: FYGWGJUEGMIZJK-UHFFFAOYSA-N
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Description

1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione is a complex heterocyclic compound that features an indole and isoquinoline fused ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Subsequent steps involve cyclization and functionalization to achieve the final tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation agents like bromine (Br₂) or chlorination agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione is unique due to its specific substitution pattern and the presence of both indole and isoquinoline rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6,12-diphenyl-6,12-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14N2O3/c28-23-19-12-11-17-21-18(25(30)27(24(17)29)16-9-5-2-6-10-16)13-14-20(22(19)21)26(23)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGWGJUEGMIZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=C4C5=C(C=CC(=C35)C2=O)C(=O)N(C4=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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